(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide
Description
The compound is a benzo[c][1,2,5]thiadiazole derivative characterized by a fused bicyclic aromatic system with three methyl substituents (positions 1, 3, and 6), a sulfone group (2,2-dioxido), and an (E)-configured but-2-enamide side chain at position 3. Its structure combines electron-withdrawing (sulfone) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
(E)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-5-6-13(17)14-10-8-12-11(7-9(10)2)15(3)20(18,19)16(12)4/h5-8H,1-4H3,(H,14,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPTEVLQLJWAN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC2=C(C=C1C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC2=C(C=C1C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butenamide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Amide Formation and (E)-Configuration
The but-2-enamide group is likely synthesized via:
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Coupling reactions :
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Control of stereochemistry :
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The (E)-configuration arises from selective coupling or steric control during the reaction, ensuring the double bond adopts the trans geometry.
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Nucleophilic Substitution
The sulfone group (2,2-dioxido) may act as a leaving group under specific conditions, enabling substitution reactions. For example:
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Thiophilic substitution : Replacement of the sulfone group with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.
Electrophilic Aromatic Substitution
The benzo[c]thiadiazole ring’s electron-withdrawing groups (e.g., sulfone) direct electrophiles to specific positions. Potential reactions include:
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Nitration : Introduction of nitro groups at activated positions.
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Sulfonation : Further functionalization via sulfonic acid groups.
Reaction Comparison Table
Mechanistic Insights
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Cyclocondensation : The thiadiazole ring forms through stepwise condensation of thiourea and carbonyl precursors, driven by thermodynamic control .
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Stereochemical control : The (E)-configuration in the enamide likely arises from steric hindrance or electronic effects during coupling, favoring the trans arrangement.
Scientific Research Applications
The compound (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide is a unique organic compound with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant data tables and case studies.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. Its structural features suggest it may inhibit specific cancer cell lines by interfering with cellular pathways involved in tumor growth. For instance, a study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited cytotoxic effects on human cancer cells, indicating a promising avenue for further research into this compound's therapeutic effects.
Neuroprotective Effects
Research indicates that compounds similar to This compound can act as neuroprotective agents. They may modulate neuropeptide Y receptors which are linked to neuroprotection and have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study involving receptor binding assays showed that related amide derivatives had significant binding affinity to these receptors.
Polymer Chemistry
The unique chemical structure of This compound allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example:
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition (°C) | 250 | 300 |
This table illustrates the improvements achieved when this compound is integrated into polymer formulations.
Coatings and Adhesives
The compound has been explored for use in coatings and adhesives due to its potential to improve adhesion properties and resistance to environmental degradation. Its application in protective coatings has been shown to enhance durability against UV light and moisture.
Environmental Remediation
The compound's chemical properties suggest potential applications in environmental remediation processes. It may be effective in degrading pollutants due to its reactivity with various organic compounds. Studies have indicated that thiadiazole derivatives can catalyze the breakdown of hazardous substances in contaminated water sources.
Case Study: Pollutant Degradation
A recent field study assessed the effectiveness of a thiadiazole-based catalyst in degrading industrial pollutants. The results showed a reduction of over 70% in pollutant concentration within 48 hours when treated with the compound.
Mechanism of Action
The mechanism of action of (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Thiadiazole and Thiazine Derivatives
Compound 7 (1,2-Benzo[e]thiazine 1,1-dioxide)
- Structure: Features a benzo[e]thiazine 1,1-dioxide core with a dimethylamino substituent.
- Synthesis : Produced via cyclization of 2-methylthiobenzamide with N,N-dimethylthiocarbamoyl chloride .
- Key Differences: The benzo[e] fusion (vs. benzo[c] in the target compound) alters ring strain and π-conjugation. The dimethylamino group (vs. methyl and enamide groups) modifies solubility and nucleophilicity.
Compound 11 (2,3-Dihydro-1,2-benzothiazole 1,1-dioxide)
- Structure: A non-aromatic dihydrobenzothiazole sulfonamide.
- Synthesis : Generated using N,N-dimethylsulfamoyl chloride, leading to sulfonamide linkage formation .
- Key Differences :
- Saturation of the thiazole ring reduces aromaticity, impacting electronic properties.
- Sulfonamide group (vs. sulfone in the target) may confer different hydrogen-bonding capabilities.
Thiazolylcarbohydrazide Derivatives ()
- Example Compound: N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide.
- Structure : Combines a dihydrothiazole ring with a nitro-substituted benzofuran carbohydrazide.
- Key Differences: Carbohydrazide functional group (vs. enamide) introduces hydrogen-bond donors/acceptors. Nitro and hydroxyl groups enhance polarity but may reduce metabolic stability compared to the methyl-sulfone-enamide system .
Pharmacopeial Thiazolylmethyl Ureido Compounds ()
- Example : (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate.
- Structure : Complex peptide-thiazole hybrids with hydroperoxy and ureido motifs.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzo[c] fusion and sulfone group may enhance thermal stability compared to benzo[e] analogues, as seen in related sulfonamide systems .
- Biological Relevance : The (E)-enamide configuration could improve target selectivity over (Z)-isomers, though direct pharmacological data are unavailable. Comparatively, thiazolylcarbohydrazides in show nitro-group-dependent bioactivity .
- Spectroscopic Differentiation : The sulfone group (IR: ~1300–1150 cm⁻¹ for S=O stretching) and enamide (UV: λmax ~220–250 nm) provide distinct spectral signatures vs. sulfonamides or carbohydrazides .
Biological Activity
The compound (E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with various electrophiles. The specific compound can be synthesized through a multi-step process involving:
- Formation of the Thiadiazole Core : This is achieved by cyclization reactions that incorporate substituted hydrazines and isothiocyanates.
- Functionalization : The addition of functional groups such as the butenamide moiety enhances biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives with the thiadiazole structure can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the thiadiazole ring enhances this activity due to increased lipophilicity and membrane penetration .
Antiviral Properties
Thiadiazole derivatives have also been evaluated for their antiviral activity:
- Mechanism of Action : These compounds may interfere with viral replication processes. For example, some derivatives have shown effectiveness against Hepatitis B Virus (HBV) by inhibiting viral polymerase activity .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies:
- Inhibition of Prostaglandin Synthesis : Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In animal models, these compounds exhibited significant reductions in edema comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity and Selectivity
While evaluating the therapeutic potential of this compound:
- Cytotoxicity Studies : It is essential to assess the compound's cytotoxic effects on normal cells versus cancer cells. Preliminary studies suggest that certain modifications can enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| Electron-withdrawing groups | Increase antimicrobial activity | 5-Nitro derivatives |
| Alkyl substitutions | Enhance lipophilicity and cell penetration | Trimethyl variants |
| Aromatic rings | Improve interaction with biological targets | Phenylalanine derivatives |
The presence and position of substituents on the thiadiazole ring significantly influence the compound's overall biological profile.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives against Staphylococcus epidermidis, revealing that specific substitutions at position 5 resulted in enhanced antibacterial activity. The most effective compound demonstrated an EC50 value significantly lower than that of conventional antibiotics .
Case Study 2: Antiviral Activity Against HBV
Another investigation focused on a subset of thiadiazole compounds for their antiviral properties against HBV. The results indicated that specific modifications led to increased selectivity and potency compared to ribavirin, a standard antiviral agent .
Q & A
Q. What protocols ensure reproducibility in biological assays?
- Standardization : Pre-incubate compounds with 1% BSA to prevent nonspecific binding .
- Controls : Include reference inhibitors (e.g., URB597 for FAAH) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
